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Abstract
L-Octanoylcarnitine, a medium-chain acylcarnitine, plays a pivotal role in cellular energy

metabolism, specifically in the transport of fatty acids into the mitochondrial matrix for

subsequent β-oxidation. Its structural integrity and physicochemical properties are intrinsically

linked to its biological function and are of significant interest in the study of metabolic disorders

and drug development. This technical guide provides an in-depth analysis of the structural and

physicochemical characteristics of the L-Octanoylcarnitine molecule, supported by detailed

experimental protocols for its characterization using advanced analytical techniques.

Introduction
L-Octanoylcarnitine is an endogenous metabolite formed by the esterification of L-carnitine

with octanoic acid. As a key intermediate in the carnitine shuttle system, it facilitates the

transport of medium-chain fatty acids across the inner mitochondrial membrane, a critical step

in cellular respiration and energy production.[1][2][3] Aberrations in the levels of L-
Octanoylcarnitine are associated with various metabolic diseases, including medium-chain

acyl-CoA dehydrogenase deficiency (MCADD), making it a crucial biomarker for diagnosis and

therapeutic monitoring. A thorough understanding of its molecular structure is paramount for

elucidating its role in health and disease and for the rational design of therapeutic interventions.
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Physicochemical and Structural Properties
The fundamental physicochemical and structural properties of L-Octanoylcarnitine are

summarized in the tables below. These properties have been determined through a

combination of computational modeling and experimental analysis.

Table 1: General and Physicochemical Properties of L-
Octanoylcarnitine

Property Value Reference

Molecular Formula C₁₅H₂₉NO₄ [4]

Molecular Weight 287.39 g/mol [4]

IUPAC Name
(3R)-3-octanoyloxy-4-

(trimethylazaniumyl)butanoate
[4]

CAS Number 25243-95-2 [4]

Appearance White to off-white solid

Optical Activity [α]/D ≈ -23° (c=1 in H₂O)

Solubility
Soluble in water, methanol,

and DMSO.

Melting Point
Approximately 150-155 °C

(decomposes)

Table 2: Structural Identifiers of L-Octanoylcarnitine
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Identifier Value Reference

SMILES
CCCCCCCC(=O)O--INVALID-

LINK--C--INVALID-LINK--(C)C
[4]

InChI

InChI=1S/C15H29NO4/c1-5-6-

7-8-9-10-15(19)20-13(11-

14(17)18)12-16(2,3)4/h13H,5-

12H2,1-4H3/t13-/m1/s1

[4]

InChIKey
CXTATJFJDMJMIY-

CYBMUJFWSA-N
[4]

Experimental Protocols for Structural Analysis
A multi-faceted approach employing various analytical techniques is essential for the

comprehensive structural elucidation of L-Octanoylcarnitine.

Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation

pattern of L-Octanoylcarnitine, confirming its identity and providing structural insights.

Protocol for LC-MS/MS Analysis:

Sample Preparation:

Prepare a stock solution of L-Octanoylcarnitine in methanol at a concentration of 1

mg/mL.

For analysis of biological samples (e.g., plasma, tissue homogenates), perform a protein

precipitation step by adding 3 volumes of ice-cold acetonitrile containing an internal

standard (e.g., L-Octanoylcarnitine-d3) to 1 volume of the sample.

Vortex vigorously for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of

nitrogen.
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Reconstitute the dried extract in a suitable volume of the initial mobile phase.

Liquid Chromatography (LC) Conditions:

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold

at 95% B and a 5-minute re-equilibration at 5% B.

Flow Rate: 0.3 mL/min.

Column Temperature: 40°C.

Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan for

structural confirmation.

Precursor Ion (m/z): 288.2 [M+H]⁺.

Product Ions (m/z): Key fragment ions to monitor include m/z 85.0 (trimethylamine

fragment) and m/z 144.1 (carnitine backbone fragment).

Capillary Voltage: 3.5 kV.

Source Temperature: 150°C.

Desolvation Temperature: 350°C.

Collision Gas: Argon.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom

in the molecule, enabling the confirmation of its covalent structure and stereochemistry.

Hypothetical Protocol for ¹H and ¹³C NMR Analysis:

Sample Preparation:

Dissolve 5-10 mg of L-Octanoylcarnitine in 0.6 mL of deuterium oxide (D₂O) or

methanol-d₄ (CD₃OD). D₂O is suitable for observing exchangeable protons, while CD₃OD

provides good solubility.

Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄

acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for CD₃OD, for chemical shift

calibration.

Transfer the solution to a 5 mm NMR tube.[5][6]

¹H NMR Spectroscopy:

Spectrometer: 500 MHz or higher field strength NMR spectrometer.

Experiment: Standard 1D ¹H experiment.

Number of Scans: 16-64 scans, depending on the sample concentration.

Relaxation Delay: 5 seconds to ensure full relaxation of protons.

Acquisition Time: 2-3 seconds.

Spectral Width: 0-12 ppm.

Data Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation,

phase correction, and baseline correction.

¹³C NMR Spectroscopy:

Spectrometer: Same as for ¹H NMR.
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Experiment: 1D ¹³C experiment with proton decoupling.

Number of Scans: 1024-4096 scans due to the lower natural abundance of ¹³C.

Relaxation Delay: 2 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: 0-200 ppm.

Data Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation,

phase correction, and baseline correction.

2D NMR Spectroscopy (for detailed structural assignment):

Perform COSY (Correlated Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded

¹H and ¹³C atoms.

Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C

correlations (2-3 bonds).

X-ray Crystallography
X-ray crystallography provides the definitive three-dimensional structure of a molecule in its

crystalline state, offering precise information on bond lengths, bond angles, and

stereochemistry.

Hypothetical Protocol for Single-Crystal X-ray Diffraction:

Crystallization:

Purity: Ensure the L-Octanoylcarnitine sample is of high purity (>98%).

Solvent Selection: Screen a variety of solvents and solvent mixtures to find suitable

conditions for slow crystal growth. Given the amphiphilic nature of L-Octanoylcarnitine,
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solvent systems like ethanol/water, methanol/diethyl ether, or isopropanol/hexane could be

effective.[7][8]

Crystallization Method: The slow evaporation method is a common starting point. Dissolve

the compound in a suitable solvent to near-saturation at room temperature. Loosely cap

the vial to allow for slow evaporation of the solvent over several days to weeks.

Alternatively, vapor diffusion (hanging or sitting drop) methods can be employed, where a

drop of the compound solution is allowed to equilibrate with a reservoir containing a

precipitant.

Temperature: Maintain a constant temperature during crystallization, typically at room

temperature or 4°C.

Crystal Mounting and Data Collection:

Crystal Selection: Select a single, well-formed crystal of appropriate size (typically 0.1-0.3

mm in each dimension) under a microscope.

Mounting: Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen to

prevent radiation damage during data collection.

Diffractometer: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray

source (e.g., Mo Kα or Cu Kα radiation) and a detector.

Data Collection: Collect a series of diffraction images by rotating the crystal in the X-ray

beam. The data collection strategy should aim for high completeness and redundancy.

Structure Solution and Refinement:

Data Processing: Integrate the diffraction spots and scale the data using appropriate

software (e.g., XDS or HKL-2000).

Structure Solution: Solve the phase problem using direct methods or Patterson methods to

obtain an initial electron density map.

Structure Refinement: Build a molecular model into the electron density map and refine

the atomic coordinates, and thermal parameters against the experimental data using

software like SHELXL or Olex2.
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Validation: Validate the final crystal structure using tools like CheckCIF to ensure its quality

and correctness.

Signaling Pathways and Experimental Workflows
Visualizing the biological context and the analytical workflow is crucial for a comprehensive

understanding of L-Octanoylcarnitine.
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Caption: The Carnitine Shuttle Pathway for L-Octanoylcarnitine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1248099?utm_src=pdf-body
https://www.benchchem.com/product/b1248099?utm_src=pdf-body-img
https://www.benchchem.com/product/b1248099?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1248099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Analytical Techniques

Data Analysis and Interpretation

L-Octanoylcarnitine Sample
(Pure or Biological Matrix)

Extraction / Purification

LC-MS/MS NMR Spectroscopy
(1D & 2D) X-ray Crystallography

Molecular Weight &
Fragmentation Pattern

Covalent Structure &
Stereochemistry 3D Molecular Structure

Comprehensive Structural
Elucidation

Click to download full resolution via product page

Caption: Workflow for the Structural Analysis of L-Octanoylcarnitine.

Conclusion
The structural analysis of L-Octanoylcarnitine is fundamental to understanding its biological

significance and its implications in human health and disease. This guide has provided a

comprehensive overview of its physicochemical properties and detailed experimental protocols

for its characterization using mass spectrometry, NMR spectroscopy, and X-ray crystallography.

The presented workflows and pathway diagrams offer a clear visual representation of the

analytical process and the metabolic context of this important molecule. By employing these

methodologies, researchers can gain deeper insights into the structure-function relationship of
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L-Octanoylcarnitine, paving the way for advancements in diagnostics, therapeutics, and our

overall understanding of cellular metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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